6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by its unique structure, which includes an amino group, a butyl side chain, and a benzoisoquinoline core
Preparation Methods
The synthesis of 6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carbaldehyde with an amine source can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Catalysts and solvents play a crucial role in these reactions, and conditions such as temperature, pressure, and reaction time are carefully controlled to ensure the desired outcome .
Chemical Reactions Analysis
6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent probe for detecting metal ions such as aluminum and fluoride . In medicine, its derivatives have shown promise as anticancer agents and inhibitors of specific enzymes . In industry, it is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its role as a fluorescent probe is based on its ability to bind selectively to metal ions, leading to changes in its fluorescence properties . In biological systems, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the particular application and the molecular targets of interest .
Comparison with Similar Compounds
6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other similar compounds, such as quinolines and other isoquinoline derivatives. While quinolines are known for their antimalarial properties, isoquinolines have a broader range of applications, including anticancer and enzyme inhibition activities . The unique structure of this compound, with its amino group and butyl side chain, distinguishes it from other isoquinoline derivatives and contributes to its specific properties and applications .
Similar Compounds
- Quinolines
- Isoquinoline derivatives
- Benzoisoquinoline derivatives
- Quinone derivatives
- Hydroquinone derivatives
Properties
IUPAC Name |
6-amino-2-butylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-3-9-18-15(19)11-6-4-5-10-13(17)8-7-12(14(10)11)16(18)20/h4-8H,2-3,9,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDQFRPTPLOXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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